3-Bromo-5-(piperidin-3-yloxy)pyridine
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Overview
Description
3-Bromo-5-(piperidin-3-yloxy)pyridine is an organic compound with the molecular formula C10H13BrN2O It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom The compound features a bromine atom at the 3-position and a piperidin-3-yloxy group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the bromination of pyridine using hydrobromic acid and hydrogen peroxide to yield 3-bromopyridine . This intermediate is then reacted with piperidin-3-ol under basic conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-5-(piperidin-3-yloxy)pyridine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(piperidin-3-yloxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Utilize palladium catalysts and ligands under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-(piperidin-3-yloxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It serves as a tool compound in the study of biological pathways and molecular interactions.
Chemical Synthesis: The compound is employed in the synthesis of complex organic molecules, serving as an intermediate in various synthetic routes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(piperidin-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidin-3-yloxy group can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can participate in halogen bonding interactions. These interactions can influence the compound’s pharmacokinetics and pharmacodynamics, ultimately determining its therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(piperidin-2-yloxy)pyridine
- 3-Bromo-5-(piperidin-4-yloxy)pyridine
- 3-Chloro-5-(piperidin-3-yloxy)pyridine
Uniqueness
3-Bromo-5-(piperidin-3-yloxy)pyridine is unique due to the specific positioning of the bromine and piperidin-3-yloxy groups on the pyridine ring. This configuration can result in distinct chemical and biological properties compared to its analogs. For instance, the bromine atom at the 3-position can enhance the compound’s reactivity in substitution and coupling reactions, while the piperidin-3-yloxy group can improve its solubility and bioavailability .
Properties
Molecular Formula |
C10H13BrN2O |
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Molecular Weight |
257.13 g/mol |
IUPAC Name |
3-bromo-5-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C10H13BrN2O/c11-8-4-10(7-13-5-8)14-9-2-1-3-12-6-9/h4-5,7,9,12H,1-3,6H2 |
InChI Key |
WHADQHJYEVMTEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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